molecular formula C11H13N3O B13157608 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde

2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13157608
M. Wt: 203.24 g/mol
InChI Key: OKWSHQYZWOCUCG-UHFFFAOYSA-N
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Description

2-(2-Azabicyclo[221]heptan-2-YL)pyrimidine-5-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde typically involves a series of chemical reactions starting from readily available precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the pyrimidine and aldehyde groups.

    2,7-Diazabicyclo[2.2.1]heptane: Another similar compound with two nitrogen atoms in the bicyclic ring.

Uniqueness

2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde is unique due to its combination of a bicyclic structure with a pyrimidine ring and an aldehyde group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H13N3O/c15-7-9-4-12-11(13-5-9)14-6-8-1-2-10(14)3-8/h4-5,7-8,10H,1-3,6H2

InChI Key

OKWSHQYZWOCUCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C3=NC=C(C=N3)C=O

Origin of Product

United States

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